molecular formula C26H26N2O6S B11231343 ethyl 4-[({7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

ethyl 4-[({7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

Cat. No.: B11231343
M. Wt: 494.6 g/mol
InChI Key: KWHARMWCDQUEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is a complex organic compound with a unique structure that includes a benzoxazine ring, a benzoate ester, and a sulfonyl group

Preparation Methods

The synthesis of ETHYL 4-[7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxazine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, typically using sulfonyl chlorides and a base.

    Esterification: The benzoate ester is formed through an esterification reaction, often using ethyl alcohol and an acid catalyst.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial production methods may involve optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

ETHYL 4-[7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding acid and alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases.

Scientific Research Applications

ETHYL 4-[7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

ETHYL 4-[7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE can be compared with similar compounds, such as:

    Methyl 4-ethylbenzoate: An aromatic ester with different functional groups and applications.

    Ethyl 4-methylbenzenesulfonate: A simpler sulfonate ester with distinct chemical properties.

    Other Benzoxazine Derivatives: Compounds with variations in the benzoxazine ring structure and substituents, leading to different reactivity and applications.

The uniqueness of ETHYL 4-[7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C26H26N2O6S

Molecular Weight

494.6 g/mol

IUPAC Name

ethyl 4-[[7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C26H26N2O6S/c1-4-33-26(30)19-8-10-20(11-9-19)27-25(29)24-16-28(22-14-7-18(3)15-23(22)34-24)35(31,32)21-12-5-17(2)6-13-21/h5-15,24H,4,16H2,1-3H3,(H,27,29)

InChI Key

KWHARMWCDQUEGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C3=C(O2)C=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.